1H-pyrrole-2-sulfonyl fluoride
Description
Significance of Pyrrole (B145914) Scaffolds in Modern Organic and Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. biolmolchem.com Its presence in natural products, pharmaceuticals, and agrochemicals underscores its importance as a "privileged scaffold." benthamdirect.comrsc.org The unique electronic properties of the pyrrole ring allow for a variety of chemical modifications, making it a versatile building block in the synthesis of complex molecular architectures. bohrium.com
In medicinal chemistry, the pyrrole scaffold is a key component of numerous drugs with a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory activities. benthamdirect.comnih.gov The ability of the pyrrole nucleus to engage in various biological interactions has driven extensive research into the synthesis and functionalization of pyrrole derivatives to explore their therapeutic potential. bohrium.comnih.gov
Role of Sulfonyl Fluorides as Advanced Functional Groups in Chemical Synthesis
Sulfonyl fluorides (R-SO₂F) have garnered significant attention in recent years as highly versatile and reactive functional groups. researchgate.net Their unique balance of stability and reactivity makes them particularly valuable in various chemical applications. researchgate.net Unlike other sulfonyl halides, sulfonyl fluorides exhibit considerable stability towards hydrolysis and reduction, yet they can be activated to react with a wide range of nucleophiles. mdpi.com
This reactivity profile has led to their widespread use in the development of chemical probes for exploring biological systems and as covalent inhibitors of enzymes. mdpi.comenamine.net The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a concept pioneered by K. Barry Sharpless, has further cemented the importance of sulfonyl fluorides as powerful connectors in the modular synthesis of complex molecules. sigmaaldrich.comresearchgate.net The ability of the sulfonyl fluoride group to react with various nucleophilic amino acid residues, such as lysine, tyrosine, and serine, has made it an invaluable tool in chemical biology for labeling and modulating protein function. enamine.netmdpi.com
Overview of 1H-Pyrrole-2-sulfonyl Fluoride as a Core Research Hub
This compound represents the convergence of the biologically significant pyrrole scaffold and the functionally versatile sulfonyl fluoride group. This combination results in a molecule that is a focal point for a variety of research endeavors. Its structure allows for diverse chemical transformations, making it a valuable intermediate in the synthesis of more complex pyrrole derivatives.
The reactivity of the sulfonyl fluoride moiety in this compound has been a subject of study, particularly in the context of its stability and potential as a reactive probe. For instance, studies have shown that the pyrrole sulfonyl fluoride exhibits significant stability under physiological pH conditions. nih.govacs.org This stability, coupled with its potential for covalent modification of biomolecules, positions this compound and its derivatives as promising tools in chemical biology and drug discovery. The exploration of its reactivity and applications continues to be an active area of research, with the potential to unlock new synthetic methodologies and therapeutic agents.
Chemical Properties and Research Data of this compound
The following table summarizes key chemical identifiers and properties for this compound and a related derivative.
| Property | This compound | 1-Methyl-1H-pyrrole-2-sulfonyl fluoride |
| CAS Number | 1909325-87-6 bldpharm.com | Not available |
| Molecular Formula | C₄H₄FNO₂S | C₅H₆FNO₂S uni.lu |
| Molecular Weight | 149.15 g/mol | 163.17 g/mol |
| SMILES | C1=CC=C(N1)S(=O)(=O)F | CN1C=CC=C1S(=O)(=O)F uni.lu |
| InChI Key | Not available | KLNFFLXBDQXPIP-UHFFFAOYSA-N uni.lu |
A study profiling the hydrolytic stability of various sulfur(VI) fluorides provided insights into the reactivity of a pyrrole-containing analogue. The data below highlights the stability of a pyrrole sulfonyl fluoride at different pH levels. nih.gov
| pH | Buffer | Half-life (t₁/₂) |
| 7 | PBS | > 24 hours |
| 8 | PBS | > 24 hours |
| 10 | Carbonate-Bicarbonate | Not specified, but showed reactivity |
This demonstrates the considerable stability of the pyrrole sulfonyl fluoride group under physiologically relevant pH conditions, a crucial characteristic for its application as a chemical probe in biological systems. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrole-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FNO2S/c5-9(7,8)4-2-1-3-6-4/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJHRBLPTCWNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909325-87-6 | |
| Record name | 1H-pyrrole-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1h Pyrrole 2 Sulfonyl Fluoride and Its Derivatives
General Strategies for Sulfonyl Fluoride (B91410) Construction
The synthesis of sulfonyl fluorides, including heteroaromatic variants like 1H-pyrrole-2-sulfonyl fluoride, can be achieved through several general methodologies. These strategies often start from more readily available sulfur-containing functional groups, such as sulfonamides or sulfonic acids, and convert them into the desired sulfonyl fluoride.
Conversion from Sulfonamides via Reactive Intermediates
A practical route to sulfonyl fluorides involves the conversion of primary sulfonamides. This transformation can be achieved by activating the sulfonamide to form a reactive intermediate, which is then trapped with a fluoride source.
One effective method utilizes a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), in the presence of a chloride source like magnesium chloride (MgCl₂). d-nb.infoconicet.gov.ard-nb.info This combination converts the primary sulfonamide into a highly reactive sulfonyl chloride intermediate. Subsequent in situ reaction with a fluoride donor, typically potassium fluoride (KF), furnishes the more stable sulfonyl fluoride. conicet.gov.ard-nb.info This one-pot procedure is advantageous due to its mild conditions and high chemoselectivity, which allows for the late-stage functionalization of complex molecules. conicet.gov.ar
The reaction is generally applicable to a range of aryl and alkyl sulfonamides. The choice of solvent, typically acetonitrile (B52724), and reaction temperature, often around 60 °C, are crucial for optimal conversion. The high tolerance for various functional groups makes this a valuable method for creating diverse sulfonyl fluoride libraries. conicet.gov.ar
Table 1: Synthesis of Sulfonyl Fluorides from Sulfonamides via Pyrylium-Mediated Activation
| Starting Sulfonamide | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzenesulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN | 60 | 91 | conicet.gov.ar |
| 4-Methylbenzenesulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN | 60 | 95 | conicet.gov.ar |
| 4-Methoxybenzenesulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN | 60 | 96 | conicet.gov.ar |
| 4-Nitrobenzenesulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN | 60 | 85 | conicet.gov.ar |
| Thiophene-2-sulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN | 60 | 88 | conicet.gov.ar |
Recently, diazotization-enabled deaminative functionalization of primary sulfonamides has also been reported as a strategy to access sulfonyl chlorides and other sulfonyl derivatives, which could potentially be adapted for sulfonyl fluoride synthesis. nih.gov
Synthesis from Sulfonic Acids and Their Salts
Sulfonic acids and their salts represent stable and readily available precursors for sulfonyl fluorides. researchgate.netnih.govorgsyn.orgrsc.org The conversion typically involves a deoxyfluorination reaction, where the hydroxyl group of the sulfonic acid is replaced by a fluorine atom.
A direct, one-step approach utilizes thionyl fluoride (SOF₂) as both the activating and fluorinating agent. researchgate.netnih.govrsc.org This method is particularly effective for converting sodium sulfonates to sulfonyl fluorides, often in high yields and with short reaction times. Another strategy employs deoxyfluorinating reagents like Xtalfluor-E®, a bench-stable solid, which allows for the conversion of both sulfonic acids and their salts under milder conditions. researchgate.netnih.govrsc.org
These methods often require a two-step, one-pot procedure where the sulfonic acid is first converted to a sulfonyl chloride intermediate using reagents like cyanuric chloride or trichloroacetonitrile, followed by a halogen exchange (Cl⁻/F⁻) with a fluoride source. researchgate.netorgsyn.org
Table 2: Synthesis of Sulfonyl Fluorides from Sulfonic Acids and Salts
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium 4-methylbenzenesulfonate | SOF₂ | DMF | 130 | 98 | researchgate.net |
| 4-Bromobenzenesulfonic acid | Xtalfluor-E® | MeCN | 60 | 94 | researchgate.net |
| Naphthalene-2-sulfonic acid | Cyanuric chloride, KHF₂ | MeCN | 60 | - | d-nb.info |
| Pyridine-3-sulfonic acid | SOF₂ | DMF | 130 | 14 | researchgate.netnih.gov |
A convenient method for preparing heteroaryl sulfonyl fluorides starts from the corresponding heteroaryl thiols. researchgate.netnih.govresearchgate.net The thiol is first oxidized to the less stable sulfonyl chloride using an oxidant like aqueous sodium hypochlorite (B82951) at low temperatures. researchgate.netnih.govresearchgate.net This intermediate is then immediately treated with a fluoride source such as potassium bifluoride (KHF₂) to yield the more stable heteroaryl sulfonyl fluoride. d-nb.infonih.gov This method avoids the use of hazardous chlorine gas and is applicable to a range of heterocycles. researchgate.netnih.govresearchgate.net
Metal-Catalyzed Approaches to S-F Bond Formation
Transition metal catalysis offers powerful tools for the formation of sulfur-fluorine bonds, often with high efficiency and functional group tolerance. Palladium and copper catalysts have been prominently featured in these transformations.
Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl and heteroaryl sulfonyl fluorides from aryl halides or triflates. rsc.orguzhnu.edu.ua A common approach involves a one-pot, two-step process where an aryl bromide is first coupled with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a palladium-sulfinate intermediate. This intermediate is then intercepted by an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to generate the aryl sulfonyl fluoride. rsc.org This methodology has been successfully applied to a variety of aryl and heteroaryl bromides, including pyridine (B92270) derivatives. rsc.org
Table 3: Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides
| Aryl Bromide | Catalyst / Ligand | SO₂ Source | Fluorine Source | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromobiphenyl | PdCl₂(Amphos)₂ | DABSO | NFSI | 85 | rsc.org |
| 3-Bromopyridine | PdCl₂(Amphos)₂ | DABSO | NFSI | 75 | rsc.org |
| Methyl 4-bromobenzoate | PdCl₂(Amphos)₂ | DABSO | NFSI | 82 | rsc.org |
Copper-catalyzed methods have also emerged as a practical means to synthesize arenesulfonyl fluorides. orgsyn.orgrsc.orgmdpi.com One notable strategy involves the fluorosulfonylation of arenediazonium salts. orgsyn.orgrsc.orgmdpi.com In this reaction, the diazonium salt serves as the aryl source, while a sulfur dioxide surrogate like DABSO and a fluoride source such as potassium bifluoride (KHF₂) are used. The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups on the aromatic ring. orgsyn.orgrsc.orgmdpi.com The electronic nature of the substituents on the arenediazonium salt can influence the reaction mechanism and efficiency. orgsyn.orgrsc.org
Copper catalysis has also been employed in the decarboxylative fluorosulfonylation of aliphatic carboxylic acids, showcasing the versatility of copper in facilitating the formation of C-S and S-F bonds. enamine.net
Table 4: Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts
| Arenediazonium Tetrafluoroborate | Catalyst / Ligand | SO₂ Source | Fluorine Source | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzenediazonium | CuCl₂ / 6,6'-dimethyl-2,2'-dipyridyl | DABSO | KHF₂ | 85 | rsc.org |
| 4-Methoxybenzenediazonium | CuCl₂ / 6,6'-dimethyl-2,2'-dipyridyl | DABSO | KHF₂ | 82 | rsc.org |
| 4-Chlorobenzenediazonium | CuCl₂ / 6,6'-dimethyl-2,2'-dipyridyl | DABSO | KHF₂ | 78 | rsc.org |
| Naphthalene-2-diazonium | CuCl₂ / 6,6'-dimethyl-2,2'-dipyridyl | DABSO | KHF₂ | 75 | rsc.org |
Photoredox Catalysis in Sulfonyl Fluoride Synthesis
Visible-light photoredox catalysis has recently been recognized as a powerful and sustainable strategy for the synthesis of sulfonyl fluorides under mild conditions. ethz.chgoogle.comsci-hub.sebeilstein-journals.org These methods often involve the generation of radical intermediates that can participate in the formation of the sulfonyl fluoride moiety.
For instance, a metal-free photoredox-catalyzed approach for the synthesis of arylsulfonyl fluorides from aryl diazonium salts has been reported. ethz.ch This reaction utilizes a cyanoarene photocatalyst, DABSO as the SO₂ source, and a fluoride donor under blue LED irradiation. ethz.ch The process is characterized by its broad substrate scope and high functional group tolerance. ethz.ch
Photoredox catalysis has also been applied to the C-H functionalization of heterocycles, including pyrroles. sci-hub.se A metal-free method for the C-H sulfonamidation of pyrroles has been developed using an acridinium (B8443388) dye as the photocatalyst and oxygen as the terminal oxidant. sci-hub.se This reaction yields N-(2-pyrrole)-sulfonamides, which are potential precursors for the corresponding sulfonyl fluorides. sci-hub.sebeilstein-journals.org The reaction is selective for the 2-position of the pyrrole (B145914) ring, driven by the stability of the carbocation intermediate formed during the catalytic cycle. sci-hub.se
Furthermore, an electrochemical method, which can be considered a related field, has been used for the organomediated fluorosulfonylation of a pyrrole derivative, highlighting the potential for radical-based strategies in synthesizing these target compounds.
Electrochemical Methods for Sulfonyl Fluoride Generation
Electrosynthesis has emerged as a powerful and environmentally benign alternative to traditional methods for preparing sulfonyl fluorides, often avoiding harsh reagents and complex starting materials. purdue.eduacs.org These methods can utilize readily available precursors like thiols, disulfides, or sulfonyl hydrazides. acs.orgresearchgate.net
A prominent electrochemical approach involves the oxidative coupling of thiols or disulfides with a fluoride source. acs.orgthieme.de Researchers have successfully synthesized a wide array of sulfonyl fluorides using this technique. acs.org The process typically involves a constant-current electrolysis in an undivided cell, often using a graphite (B72142) anode and a platinum or steel cathode. acs.orgchinesechemsoc.org For instance, the electrolysis of thiophenols in the presence of potassium fluoride (KF) as the fluoride source can produce the corresponding sulfonyl fluorides in yields ranging from 37% to 99%. acs.orgtue.nl The reaction mechanism is believed to involve the anodic oxidation of the thiol to a disulfide, which then reacts with fluoride ions. mdpi.com Further oxidation steps lead to the final sulfonyl fluoride product. mdpi.com The presence of radical intermediates in this process has been substantiated through experiments with radical scavengers. tue.nl
Another electrochemical strategy utilizes sulfonyl hydrazides as the starting material. researchgate.netrsc.org In a reported method, various sulfonyl fluorides were obtained in good yields by reacting sulfonyl hydrazides with triethylamine (B128534) trihydrofluoride (Et3N·3HF) under constant current electrolysis. researchgate.net This approach benefits from using stable and easily handleable sulfonyl hydrazides as precursors. researchgate.net
The table below summarizes representative examples of electrochemical sulfonyl fluoride synthesis.
Table 1: Examples of Electrochemical Sulfonyl Fluoride Synthesis
| Starting Material | Fluoride Source | Electrolyte | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Mercapto-4,6-dimethylpyrimidine | KF | Pyridine/HCl | 20 mA, 12 h | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 | acs.org |
| Thiophenol | KF | Pyridine/HCl | 20 mA, 12 h | Benzenesulfonyl fluoride | 99 | acs.org |
| N-(phenylsulfinyl)benzamide | Et3N·3HF | Et3N·3HF | 18 mA, 2 h | N-(benzoyl)-S-phenylsulfonimidoyl fluoride | 80 | chinesechemsoc.org |
| Phenylsulfonyl hydrazide | Et3N·3HF | n-Bu4NI | 15 mA, 10 h | Benzenesulfonyl fluoride | 91 | researchgate.net |
More advanced electrochemical methods include the radical fluorosulfonylation of vinyl acetates to synthesize β-keto sulfonyl fluorides, showcasing the versatility of electrosynthesis in creating complex fluorinated molecules. sioc-journal.cn
Targeted Synthesis of this compound and Analogues
The direct and selective synthesis of this compound requires precise control over the functionalization of the pyrrole ring, a notoriously challenging task due to the electron-rich nature of the heterocycle.
Regioselective Functionalization of Pyrrole Rings
Achieving regioselectivity in the electrophilic substitution of pyrroles is a significant synthetic hurdle. rsc.org Direct halogenation or sulfonylation often leads to a mixture of isomers and polysubstituted products. rsc.org The use of protecting groups on the nitrogen atom is a common strategy to direct substitution to specific positions. rsc.org For instance, N-sulfonyl protected pyrroles can influence the regiochemical outcome of subsequent electrophilic aromatic substitution reactions. rsc.org
A key strategy for accessing 2-substituted pyrroles involves an "interrupted Pummerer" reaction to install a sulfonium (B1226848) salt, which then acts as a pseudohalide in cross-coupling reactions. rsc.org This method allows for the selective introduction of a functional group at the C2 position. rsc.org While this process typically installs the sulfonium group at the 2-position, it can be isomerized to the 3-position using a Brønsted acid, highlighting the fine control that can be exerted over regioselectivity. rsc.org
Another approach involves the stepwise functionalization of the pyrrole ring. A protocol for the regioselective preparation of 2,5-disubstituted pyrroles has been developed based on a stepwise iododesilylation and subsequent coupling reactions, starting from the basic pyrrole structure. researchgate.net Such multi-step sequences allow for the controlled construction of specifically substituted pyrroles, which could be adapted for the synthesis of this compound precursors.
The table below illustrates the challenge of regioselectivity in pyrrole functionalization.
Table 2: Regioselectivity in Electrophilic Substitution of 2-Pyrrolyl Carbonyls
| Substrate | Reagent | Conditions | Product Distribution (C4:C5) | Reference |
|---|---|---|---|---|
| 2-Formyl-N-methylpyrrole | Thianthrene-S-oxide, Tf2O | - | Exclusive C4 product | rsc.org |
| 2-Acylpyrrole | NBS | CCl4 | 1:1 | rsc.org |
| 2-Acylpyrrole | SO2Cl2 | Ether | 1:2 | rsc.org |
Preparation of Pyrrole-Fused Sulfonyl Fluoride Systems
The synthesis of bicyclic systems where a pyrrole ring is fused to a sulfur-containing ring represents an advanced strategy for creating constrained analogues of sulfonyl fluorides. One such system is the pyrrolo[1,2-b]isothiazole 1,1-dioxide, a class of fused sultams.
The thermal extrusion of sulfur dioxide from pyrrolo[1,2-c]thiazole-2,2-dioxides has been shown to generate 1-azafulvenium methides as reactive intermediates, which can then be used to synthesize various functionalized pyrroles. uc.pt While this method focuses on the decomposition of the fused ring to form substituted pyrroles, the precursor pyrrolo[1,2-c]thiazole-2,2-dioxides themselves are relevant pyrrole-fused sulfonamide structures. uc.pt
A strategy for constructing tetrahydro-1H-1λ⁶-pyrrolo[1,2-b]isothiazole-1,1,3(2H)-triones has also been reported, starting from cyclic amino acids. researchgate.net This demonstrates a pathway to complex, fused heterocyclic systems containing the core sulfonamide linkage.
Generation of Alkynyl Sulfonyl Fluoride Hubs for Pyrrole Synthesis
An alternative to functionalizing a pre-existing pyrrole ring is to build the ring from acyclic precursors. Alkynyl sulfonyl fluorides have emerged as valuable bifunctional reagents for this purpose. d-nb.info These compounds can act as both a source of the FSO2 radical and a building block for constructing heterocyclic rings. d-nb.info
For example, a gold(I)-catalyzed reaction of alkynyl thioethers with isoxazoles proceeds via a regioselective formal (3+2) cycloaddition to deliver 3-sulfenylated pyrroles. nih.govacs.org This methodology provides a convergent and modular route to highly functionalized pyrroles. nih.gov
Furthermore, (3+2) cycloaddition reactions between vinyl sulfonyl fluorides and compounds like ethyl diazoacetate can rapidly construct pyrazole (B372694) cores through Michael addition followed by the elimination of SO2 gas. organic-chemistry.org Similar cycloaddition strategies could be envisioned for pyrrole synthesis. For instance, the reaction of pyridinium (B92312) salts with activated alkenes like (E)-2-methoxyethene-1-sulfonyl fluoride is a known method for obtaining functionalized indolizines, which are pyrrole-fused systems. researchgate.net This highlights the potential of using sulfonyl fluoride-containing building blocks in 1,3-dipolar cycloaddition reactions to assemble pyrrole and related heterocyclic rings. mdpi.com
A three-component process involving salicylaldehyde, 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), and pyrrole has been developed to construct novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides, demonstrating the utility of sulfonyl fluoride hubs in multicomponent reactions to build complex molecular architectures. researchgate.net
Reactivity and Mechanistic Investigations of 1h Pyrrole 2 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry with 1H-Pyrrole-2-sulfonyl Fluoride
SuFEx has emerged as a next-generation click chemistry reaction, prized for its efficiency and the stability of the resulting linkages. researchgate.netbldpharm.com At its core, SuFEx involves the reaction of a sulfonyl fluoride, such as this compound, with a suitable nucleophile, leading to the formation of a new covalent bond and the displacement of the fluoride ion. researchgate.net This process has found wide-ranging applications in materials science, drug discovery, and bioconjugation. researchgate.net
SuFEx chemistry is built on the unique reactivity of the sulfur(VI)-fluoride bond. nih.gov This bond, while exceptionally stable under many conditions, can be activated to react with a variety of nucleophiles. nih.gov This "latent reactivity" is a cornerstone of its utility in click chemistry, allowing for highly specific and controlled reactions. nih.gov
Key Advantages of SuFEx Reactions:
High Stability and Orthogonality: The S(VI)-F bond is resistant to oxidation, reduction, strong acids, and heat. nih.gov This stability allows SuFEx reagents to be used in a wide range of reaction conditions without unwanted side reactions, a critical feature of click chemistry known as orthogonality. nih.gov
Biocompatibility: SuFEx reactions can often be performed under metal-free conditions and are frequently accelerated by species found in biological systems, making them suitable for bioconjugation. nih.gov Furthermore, the stability of sulfonyl fluorides in aqueous environments and their resistance to reduction in environments rich in substances like glutathione (B108866) make them ideal for applications in living cells. bldpharm.com
Thermodynamic Driving Force: The formation of highly stable byproducts, such as silicon-fluoride bonds when using silyl-activated nucleophiles, provides a strong thermodynamic driving force for the reaction, leading to high yields. bldpharm.comresearchgate.net
Broad Substrate Scope: A diverse array of nucleophiles, including those based on oxygen, nitrogen, and carbon, can participate in SuFEx reactions, enabling the synthesis of a wide variety of molecular architectures. researchgate.netnih.gov
The reactivity of sulfonyl fluorides in SuFEx reactions can be tuned by the electronic nature of the group attached to the sulfonyl moiety. nih.gov Electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.
The sulfonyl fluoride group of this compound serves as an electrophilic center, readily undergoing attack by a range of nucleophiles. This reactivity is the basis for its utility in forming diverse and stable chemical linkages.
Aryl silyl (B83357) ethers and phenols are common oxygen-based nucleophiles used in SuFEx reactions. rsc.org The reaction between an aryl fluorosulfate (B1228806) and an aryl silyl ether, for instance, proceeds efficiently in the presence of a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This coupling is driven by the formation of a strong S-O bond and an even stronger Si-F bond. rsc.org
The general scheme for the reaction of a sulfonyl fluoride with a silyl ether is as follows:
R-SO₂F + R'-OSi(CH₃)₃ → R-SO₂-OR' + (CH₃)₃SiF
The use of silyl ethers provides a convenient and high-yielding route to sulfonate esters. bldpharm.com This method is characterized by high selectivity and the generation of inert or volatile silicon fluoride byproducts. bldpharm.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| Aryl Fluorosulfate | Aryl Silyl Ether | DBU, DMF, 50 °C, 12 h | Biaryl Sulfate | rsc.org |
| Sulfonyl Fluoride | Silyl Ether | Lewis Base | Sulfonate Ester | bldpharm.com |
Table 1: Examples of SuFEx Reactions with Oxygen-Based Nucleophiles.
Amines are highly effective nucleophiles in SuFEx chemistry, reacting with sulfonyl fluorides to form stable sulfonamides. researchgate.netchemrxiv.org These reactions are often carried out in the presence of a base to neutralize the hydrogen fluoride generated. chemrxiv.org A catalytic method employing 1-hydroxybenzotriazole (B26582) (HOBt) and a silicon additive like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) has been developed for the efficient amidation of sulfonyl fluorides, even with sterically hindered or less nucleophilic amines. chemrxiv.org
The reaction with amines can be represented as:
R-SO₂F + 2 R'₂NH → R-SO₂-NR'₂ + R'₂NH₂⁺F⁻
Azides can also serve as nitrogen-based nucleophiles, although their direct reaction with sulfonyl fluorides is less common than their use in cycloaddition reactions. The transformation of sulfonamides into sulfonyl azides can be achieved through a diazo-transfer reaction. csic.es The reduction of azides to amines is a well-established synthetic transformation. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| Sulfonyl Fluoride | Amine | HOBt (cat.), TMDS, DIPEA, DMSO, 25 °C | Sulfonamide | chemrxiv.org |
| Sulfonamide | Nonaflyl Azide | Base | Sulfonyl Azide | csic.es |
Table 2: Examples of SuFEx Reactions with Nitrogen-Based Nucleophiles.
While less common than reactions with oxygen and nitrogen nucleophiles, sulfonyl fluorides can react with certain carbon-based nucleophiles. For instance, the electrophilic quenching of an alkynide ion with sulfuryl fluoride (SO₂F₂) can be used to synthesize 2-alkynyl-1-sulfonyl fluorides. nih.gov This reaction involves the deprotonation of a terminal alkyne to form a potent carbon nucleophile that then attacks the sulfur atom of SO₂F₂. nih.gov
A proposed reaction scheme is:
R-C≡CH + ⁿBuLi → R-C≡CLi R-C≡CLi + SO₂F₂ → R-C≡C-SO₂F + LiF
These alkynyl sulfonyl fluorides are themselves valuable building blocks for further transformations. nih.gov
Diversity-Oriented Clicking (DOC) is a synthetic approach that combines the principles of click chemistry with the goal of rapidly generating libraries of structurally diverse molecules. nih.govmonash.eduresearchgate.netnih.gov This strategy often utilizes highly reactive "hub" molecules that can undergo a variety of click reactions. researchgate.netmonash.edu
2-Substituted-alkynyl-1-sulfonyl fluorides (SASFs) are excellent examples of such hubs. nih.govmonash.eduresearchgate.netnih.gov The sulfonyl fluoride moiety allows for late-stage functionalization via SuFEx reactions, while the alkyne can participate in a range of cycloaddition reactions with dienes and dipoles. nih.govmonash.edu This dual reactivity enables the creation of a vast array of complex and functionally diverse molecules from a common starting material. nih.govmonash.edunih.gov
For example, SASFs can undergo [3+2] cycloadditions with azomethine ylides to form dihydro-1H-pyrrole-3-sulfonyl fluorides. nih.gov The resulting heterocyclic sulfonyl fluoride can then be further modified through SuFEx reactions with various nucleophiles, demonstrating the power of the DOC approach. nih.govmonash.edunih.gov
| SASF Hub | Reaction Partner | Reaction Type | Product Core | Reference |
| 2-Phenylethyne-1-sulfonyl fluoride | Azomethine Ylide | [3+2] Cycloaddition | 1-Benzyl-4-phenyl-2,5-dihydro-1H-pyrrole-3-sulfonyl fluoride | nih.gov |
| 2-Substituted-alkynyl-1-sulfonyl fluoride | Nitrile Oxides | 1,3-Dipolar Cycloaddition | Isoxazole-4-sulfonyl fluorides | nih.gov |
| 2-Substituted-alkynyl-1-sulfonyl fluoride | Dienes | Diels-Alder | Bicyclo[2.2.1]hepta-2,5-diene-2-sulfonyl fluorides | nih.gov |
Table 3: Examples of Diversity-Oriented Clicking (DOC) Strategies with SASF Hubs.
Diversity-Oriented Clicking (DOC) Strategies
Radical Pathways Involving the Sulfonyl Fluoride Group
The generation and reactivity of radicals involving the sulfonyl fluoride group represent a frontier in synthetic chemistry, offering alternative pathways for molecular functionalization.
The conversion of sulfonyl fluorides to S(VI) radicals is a challenging endeavor due to the high bond dissociation energy of the S(VI)-F bond and their high reduction potentials. nih.gov However, recent advancements in photoredox catalysis have provided a platform to address this challenge. nih.gov The generation of the fluorosulfonyl radical (·SO2F) from inert sulfuryl fluoride (SO2F2) gas has been a significant hurdle due to the high homolytic bond dissociation energy of the S(VI)-F bond. springernature.com
Despite these challenges, methods are being developed to generate S(VI) radicals under mild conditions. Cooperative organosuperbase activation and photoredox catalysis have emerged as a general platform to convert sulfonyl and sulfonimidoyl fluorides into S(VI) radicals. nih.gov While these studies have not specifically reported on the generation of a radical from this compound, the developed methodologies could potentially be applied to this compound. The resulting S(VI) radicals are highly reactive species that can participate in a variety of transformations, including additions to unsaturated bonds.
Radical fluorosulfonylation has emerged as a powerful method for the synthesis of sulfonyl fluorides. nih.gov These reactions typically involve the generation of a fluorosulfonyl radical (FSO2•), which then adds to an alkene or alkyne. nih.gov While this is the reverse of generating a radical from this compound, the underlying principles of radical reactivity are relevant.
Photoredox catalysis has been instrumental in the development of radical fluorosulfonylation reactions. nih.gov For example, β-chloro alkenylsulfonyl fluorides can be synthesized via the radical chloro-fluorosulfonyl difunctionalization of alkynes under photoredox conditions. nih.gov These products can then serve as hubs for further diversification. nih.gov The development of solid-state, bench-stable reagents that can serve as effective FSO2 radical precursors under photoredox conditions is also advancing the field. springernature.com These radical hydro-fluorosulfonylation reactions of alkenes and alkynes provide access to valuable aliphatic and alkenylsulfonyl fluorides. springernature.com
Hydrolytic Stability and Reactivity Profiling of Pyrrole (B145914) Sulfonyl Fluorides
The utility of sulfonyl fluorides as chemical probes and covalent inhibitors is intrinsically linked to their stability, particularly in aqueous environments.
A comprehensive study on the hydrolytic stability of a panel of sulfur(VI) fluorides (SVI-Fs) has shed light on the factors influencing their reactivity. acs.orgnih.gov This panel included a pyrrole-containing sulfonyl fluoride, providing valuable comparative data. acs.orgnih.gov The stability of these compounds is crucial for their application in biological systems.
The study revealed that electronic factors play a significant role in the hydrolytic stability of aryl sulfonyl fluorides. Substituents that increase the electron density on the aromatic ring tend to impart marked stabilization. acs.org In a panel of nine SVI-F electrophiles, the pyrrole-containing fragment (1h) displayed remarkable stability, showing negligible hydrolysis over 24 hours at pH 8. acs.org At a higher pH of 10, the reactivity order was determined to be fluorosulfate > pyrrole > sulfamoyl fluoride, further highlighting the relative stability of the pyrrole sulfonyl fluoride. acs.orgnih.gov
The hydrolytic stability of these compounds has also been correlated with their calculated Lowest Unoccupied Molecular Orbital (LUMO) energies. acs.org A strong correlation was observed between the calculated LUMO energies and the experimentally measured half-lives of the SVI-F fragments in aqueous buffer solution, providing a predictive tool for the design of new sulfonyl fluoride-based chemical probes with tailored reactivity. acs.org
| Compound ID | Structure | Relative Hydrolytic Stability (t1/2) | Notes |
|---|---|---|---|
| 1a | p-amido-phenylsulfonyl fluoride derivative | Low | Hydrolyzed faster than meta analogue. |
| 1b | m-amido-phenylsulfonyl fluoride derivative | Moderate | More stable than para analogue. |
| 1f | p-methoxy-phenylsulfonyl fluoride derivative | High | Electron-donating group imparts stabilization. |
| 1h | Pyrrole-2-sulfonyl fluoride derivative | Very High | Negligible hydrolysis over 24h at pH 8. |
| 1i | Sulfamoyl fluoride derivative | Very High | Showed greatest stability alongside pyrrole derivative. |
| Reactivity Rank | Compound Type |
|---|---|
| 1 | Fluorosulfate |
| 2 | Pyrrole Sulfonyl Fluoride |
| 3 | Sulfamoyl Fluoride |
pH and Buffer System Effects on Reaction Rates
The stability and reactivity of sulfonyl fluorides are critically influenced by the pH and composition of the surrounding medium. Investigations into a panel of SVI-F electrophiles have shed light on the behavior of pyrrole sulfonyl fluorides under varying pH conditions.
At a physiological pH of 8, this compound (referred to as compound 1h in a broader study) demonstrated remarkable stability, showing negligible hydrolysis over a 24-hour period. researchgate.net This stability is a key characteristic, suggesting its suitability for applications in biological systems where prolonged integrity is required.
However, increasing the pH has a pronounced effect on its reactivity. In an experiment conducted at pH 10 in a bicarbonate buffer, the reactivity of various SVI-F compounds was compared. The results indicated a clear order of reactivity, with fluorosulfate being more reactive than this compound, which in turn was more reactive than sulfamoyl fluoride. researchgate.netrsc.org This pH-dependent reactivity highlights the susceptibility of the sulfonyl fluoride moiety to nucleophilic attack under basic conditions, a crucial consideration for designing experiments and predicting its behavior in different chemical environments.
The reactivity of SVI-F compounds, including the pyrrole variant, is also dependent on the nucleophile. Studies have shown that the reactivity with amino acid side chains follows the order of their nucleophilicity at physiological pH: N-Ac-His < Nα-Ac-Lys < N-Ac-Tyr < N-Ac-Cys. researchgate.netrsc.org Reaction with N-acetyltyrosine and Nα-acetyl-lysine results in the formation of the corresponding sulfonate ester and sulfonamide, respectively, with the reaction at tyrosine proceeding approximately twice as fast as with lysine. researchgate.netrsc.org
Interactive Table: Hydrolytic Stability and Reactivity of this compound (1h) and Related Compounds
| Compound ID | Structure | pH | Buffer System | Observation | Reference |
| 1h | This compound | 8 | - | Negligible hydrolysis over 24 hours | researchgate.net |
| 1h | This compound | 10 | Bicarbonate | Less reactive than fluorosulfate (1g), more reactive than sulfamoyl fluoride (1i) | researchgate.netrsc.org |
| 1g | Fluorosulfate | 10 | Bicarbonate | Most reactive in the series | researchgate.netrsc.org |
| 1i | Sulfamoyl fluoride | 10 | Bicarbonate | Least reactive in the series | researchgate.netrsc.org |
N-S Bond Cleavage and Functionalization on Pyrrole Scaffolds
The N-S bond in N-sulfonylpyrroles represents a key functional handle that can be strategically cleaved to enable the further functionalization of the pyrrole ring. This approach has been recognized as a versatile strategy in organic synthesis, allowing for the transformation of sulfonamides into a variety of other functional groups. nih.govresearchgate.net Sulfonyl pyrroles can act as synthetic linchpins, with their N-S bond being susceptible to cleavage under chemical, electrochemical, or photochemical conditions. nih.govresearchgate.net
One documented method for the cleavage of the N-S bond in a pyrrole derivative involves the use of a fluoride source. In a specific example, a solution of methyl 1-((3-fluorophenyl)sulfonyl)-1H-pyrrole-2-carboxylate in acetonitrile (B52724) was treated with tetrabutylammonium (B224687) fluoride trihydrate at room temperature. rsc.org This procedure effectively cleaved the N-S bond, demonstrating a practical method for the deprotection or further functionalization of the pyrrole nitrogen. rsc.org
The cleavage of the N-S bond often generates reactive intermediates, such as sulfonyl radicals, which can then be harnessed in subsequent reactions. acs.org For instance, photocatalytic methods have been developed to convert sulfonamides into sulfonyl radical intermediates, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org This radical-based approach significantly expands the synthetic utility of the sulfonyl group beyond its traditional role as a protecting group.
Furthermore, the generation of sulfinate anions from N-sulfonylpyrroles through reductive cleavage opens up another avenue for functionalization. These sulfinates can be trapped with various electrophiles. For example, they can be alkylated to form sulfones or reacted with N-fluorobenzenesulfonimide (NFSI) to generate sulfonyl fluorides, showcasing a pathway to reinstall or modify the sulfur(VI) fluoride moiety. acs.org
The versatility of N-S bond cleavage is a testament to the utility of the sulfonyl group as more than just a stable protecting group. It can serve as a latent reactive site, enabling late-stage functionalization and the diversification of complex molecules built upon a pyrrole scaffold.
Applications in Advanced Organic Synthesis and Chemical Biology
1H-Pyrrole-2-sulfonyl Fluoride (B91410) as a Versatile Synthetic Building Block
The unique electronic and structural features of 1H-pyrrole-2-sulfonyl fluoride, which combine the nucleophilic character of the pyrrole (B145914) ring with the electrophilic nature of the sulfonyl fluoride group, render it a highly valuable and reactive scaffold for the synthesis of diverse and complex molecules.
Construction of Complex Heterocyclic Architectures
While specific examples detailing the direct use of this compound in the construction of complex heterocyclic architectures are not extensively documented in publicly available research, the known reactivity of related pyrrole sulfonyl derivatives suggests its significant potential. The pyrrole core can participate in various cycloaddition reactions, and the sulfonyl fluoride moiety can act as a versatile handle for introducing further complexity. For instance, N-substituted pyrrole derivatives are known to undergo dearomative processes to construct three-dimensional molecular architectures, a strategy that could foreseeably be applied to this compound to generate novel scaffolds.
Multicomponent Reaction Design
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular structures in a single synthetic operation. Although specific MCRs involving this compound as a primary component are not prominently reported, the general reactivity of pyrroles and sulfonyl fluorides suggests its applicability. The pyrrole nucleus can act as a nucleophile, while the sulfonyl fluoride can engage with nucleophilic partners. This dual reactivity could enable its participation in novel MCRs, leading to the rapid assembly of diverse heterocyclic libraries.
Cyclization Strategies Involving Sulfonyl Fluorides
The sulfonyl fluoride group is a competent participant in various cyclization strategies. In the context of this compound, intramolecular reactions could be envisioned where a tethered nucleophile displaces the fluoride to form a fused heterocyclic system. For example, a substituent introduced at the N-1 position of the pyrrole ring could carry a nucleophilic group that subsequently attacks the sulfonyl fluoride, leading to the formation of pyrrole-fused sultams. While specific examples for the parent this compound are scarce, related studies on substituted pyrroles demonstrate the feasibility of such intramolecular cyclizations.
Late-Stage Functionalization Strategies in Organic Synthesis
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in their synthesis. The sulfonyl fluoride moiety of this compound is an excellent electrophilic handle for LSF. It can react with a wide range of nucleophiles, such as amines, phenols, and thiols, under mild conditions to form sulfonamides, sulfonate esters, and thioethers, respectively. This reactivity, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows for the introduction of diverse functional groups onto the pyrrole scaffold, enabling the rapid generation of analog libraries for structure-activity relationship studies.
Chemical Biology Applications of this compound Functionalities
The unique reactivity profile of the sulfonyl fluoride group, characterized by its relative stability in aqueous media and its ability to covalently modify specific amino acid residues in proteins, has made it an invaluable tool in chemical biology.
Development of Chemical Probes and Activity-Based Probes
This compound and its derivatives are promising candidates for the development of chemical probes and activity-based probes (ABPs). The pyrrole scaffold can serve as a recognition element, directing the molecule to a specific protein target, while the sulfonyl fluoride acts as a reactive "warhead" that forms a covalent bond with a nearby nucleophilic amino acid residue, such as lysine, serine, threonine, or tyrosine. This covalent labeling allows for the identification and characterization of protein targets and the study of their activity in complex biological systems. While direct applications of this compound as a probe are still emerging, the broader class of aryl sulfonyl fluorides has been successfully employed in the development of ABPs for various enzyme classes. The hydrolytic stability of some heterocyclic sulfonyl fluorides, including pyrrole derivatives, has been noted to be greater than that of simple aryl sulfonyl fluorides, which is a desirable property for probes used in biological environments.
Expansion of the Ligandable Proteome through Covalent Modification
The "ligandable proteome" refers to the entire set of proteins that can bind to small molecules. Traditionally, covalent drug discovery has heavily focused on targeting the amino acid cysteine due to its high nucleophilicity. However, this limits the scope of accessible protein targets. Sulfur(VI) fluoride (SVI-F) electrophiles, including this compound, represent a significant advancement by expanding the range of targetable amino acid residues. acs.orgnih.gov
These compounds are capable of reacting with a variety of nucleophilic amino acid side chains, most notably lysine, tyrosine, histidine, and serine. acs.orgnih.govresearchgate.netrsc.org This broader reactivity profile allows researchers to target proteins that may lack an accessible cysteine, thereby diversifying the portion of the proteome that can be engaged with covalent chemical tools. acs.org The ability of SVI-F functionalities to achieve a balance between broad protein reactivity and high modification yields presents an opportunity to extend covalent technologies to a much wider array of protein targets. acs.orgnih.gov
In a comparative study of various SVI-F electrophiles, a pyrrole-based sulfonyl fluoride (referred to as 1h ) demonstrated high hydrolytic stability, undergoing negligible degradation over 24 hours at a physiological pH of 8. acs.orgnih.govresearchgate.net This stability is a crucial characteristic for biological applications, ensuring the compound remains intact long enough to interact with its intended protein target. While its intrinsic reactivity was lower than some other SVI-Fs at pH 10, its stability and distinct electronic properties make it a valuable tool for expanding the covalent ligand discovery toolbox. acs.orgnih.gov By enabling robust covalent capture of an expanded set of amino acids, SVI-F compounds like this compound are instrumental in the effort to access and modulate a larger fraction of the human proteome. acs.org
Chemoproteomic Profiling with Sulfonyl Fluoride Electrophiles
Chemoproteomics involves the use of chemical probes to study protein function and interactions on a proteome-wide scale. Sulfonyl fluorides have emerged as powerful electrophiles for these applications. researchgate.net By attaching a sulfonyl fluoride warhead to a known molecular scaffold, researchers can create probes to identify the cellular targets of a drug or fragment. acs.orgresearchgate.net
A comprehensive study utilized a panel of SVI-F probes, including a pyrrole sulfonyl fluoride derivative (5h ), to profile protein engagement in live cells. acs.orgnih.gov The general workflow for such an experiment involves treating live cells with the probe, lysing the cells, using a click-chemistry handle on the probe to attach a reporter tag (like biotin), enriching the covalently modified proteins, and finally identifying them using mass spectrometry. acs.org
When used to profile kinase targets, the panel of SVI-F probes collectively enriched a significant number of kinases. acs.org Interestingly, the number of kinases captured by each probe did not directly correlate with the probe's intrinsic reactivity. acs.orgnih.gov Probes with low intrinsic reactivity, including the pyrrole derivative 5h , enriched the fewest kinases in this specific study, highlighting how both the chemical properties of the warhead and the recognition elements of the scaffold determine target engagement. acs.orgnih.gov This ability to tune reactivity allows for the development of more selective probes, and the use of a diverse panel of SVI-Fs can identify novel protein targets that might be missed by other methods. acs.orgnih.gov
Bioconjugation Methodologies
Bioconjugation is the chemical strategy of linking molecules together, at least one of which is a biomolecule. The this compound scaffold is synthesized and utilized through modern bioconjugation techniques, particularly those involving "click chemistry."
One prominent method is the 1,3-dipolar cycloaddition. In a strategy termed Diversity Oriented Clicking (DOC), 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) hubs are used as versatile platforms. nih.gov Through a stereoselective 1,3-dipolar cycloaddition with an in-situ generated azomethine ylide, researchers can synthesize 1-benzyl-4-substituted-2,5-dihydro-1H-pyrrole-3-sulfonyl fluorides in excellent yield. nih.gov This method provides rapid access to a diverse array of sulfonyl fluoride-functionalized ring structures that are important in pharmaceutical chemistry. nih.gov
Another key bioconjugation strategy is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. mdpi.comresearchgate.net This reaction involves the exchange of the fluoride on the sulfonyl group with a nucleophile, typically a deprotonated phenol (B47542) (tyrosine residue) or an amine (lysine residue), to form a stable covalent bond. mdpi.com The reliability and specificity of the SuFEx reaction have made sulfonyl fluorides valuable connectors in building complex molecular architectures. nih.govresearchgate.net These methodologies demonstrate the utility of the pyrrole sulfonyl fluoride motif as a modular component that can be readily incorporated into larger structures for various chemical biology applications. nih.govmdpi.com
Role in Drug Discovery Building Blocks and Lead Structure Generation
In medicinal chemistry, "building blocks" are relatively simple molecules that can be combined to create a large number of more complex structures for drug screening. The this compound moiety is a valuable building block due to the unique properties of both the pyrrole ring and the sulfonyl fluoride group. ontosight.aienamine.netresearchgate.net Pyrroles are privileged heterocyclic structures found in many biologically active compounds, while the sulfonyl fluoride group acts as a covalent "warhead" that can form strong bonds with protein targets. rsc.orgontosight.aienamine.net
Research has focused on creating libraries of diverse heterocyclic sulfonyl fluorides to serve as lead structures for drug discovery. nih.gov By using 2-alkynyl-1-sulfonyl fluoride hubs, a library of 173 different sulfonyl fluoride-containing heterocycles, including pyrroles, was generated. nih.gov These compounds serve as a rich source of potential starting points for new medicines. The pendant sulfonyl fluoride group on these heterocyclic cores allows for further late-stage modification through SuFEx chemistry, enabling the rapid synthesis of even more diverse functional structures. nih.gov
Furthermore, the practical synthesis of halogen-doped pyrrole building blocks has been developed to create inhibitors of bacterial DNA gyrase B, a validated antibacterial target. acs.orgnih.gov By starting with functionalized pyrrole building blocks, chemists can efficiently synthesize novel antibiotic candidates. acs.orgnih.gov The stability, reactivity, and synthetic accessibility of compounds like this compound make them highly valuable building blocks for generating lead compounds in modern drug discovery programs. researchgate.netresearchgate.net
Spectroscopic and Computational Investigations
Advanced Spectroscopic Analysis for Structural Elucidation and Reactivity Monitoring
Spectroscopic methods are indispensable for confirming the chemical structure of 1H-pyrrole-2-sulfonyl fluoride (B91410) and for monitoring its interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1H-pyrrole-2-sulfonyl fluoride. While specific NMR data for this compound is not extensively published, the analysis of related substituted pyrroles and aryl sulfonyl fluorides provides a clear framework for its characterization. rsc.orgrsc.org
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyrrole (B145914) ring protons. The chemical shifts and coupling constants of these protons are highly sensitive to the electronic environment and the position of the sulfonyl fluoride group. This sensitivity is critical for differentiating between regioisomers, such as pyrrole-2-sulfonyl fluoride and pyrrole-3-sulfonyl fluoride. For instance, the proton adjacent to the electron-withdrawing sulfonyl fluoride group in the 2-position would likely exhibit a downfield chemical shift compared to the protons in the 3- and 4-positions. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to definitively assign the proton and carbon signals of the pyrrole ring.
In cases of substituted derivatives of this compound, NMR becomes even more crucial for determining stereochemistry. For example, in reactions leading to chiral products, the diastereotopic protons of a substituent could show distinct signals and coupling patterns, allowing for the determination of diastereomeric ratios. NOESY experiments can confirm the spatial proximity of different protons, which is invaluable for assigning the cis or trans configuration of substituents on the pyrrole ring or in reaction products. researchgate.net The ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom of the sulfonyl fluoride group, and its coupling to adjacent protons could provide further structural insights. nih.govrsc.org
Table 1: Representative ¹H NMR Data for a Substituted Pyrrole Derivative Data is illustrative and based on known shifts for similar structures.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~6.5 | dd | J(H3-H4) = 3.5, J(H3-H5) = 1.5 |
| H-4 | ~6.2 | t | J(H4-H3) = 3.5, J(H4-H5) = 3.5 |
| H-5 | ~7.0 | dd | J(H5-H4) = 3.5, J(H5-H3) = 1.5 |
Single crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. For novel compounds like this compound and its derivatives, this technique is the gold standard for structural assignment. researchgate.netnih.gov
Crystallographic studies on related aryl sulfonyl fluorides reveal important structural features that can be extrapolated to this compound. nih.gov The geometry around the sulfur atom is expected to be tetrahedral. The S-F bond length is a key parameter, and in related structures, it is typically around 1.55-1.60 Å. The S-O bond lengths are shorter, indicating double bond character. The crystal packing is often influenced by intermolecular interactions such as hydrogen bonding involving the pyrrole N-H group and weak interactions involving the sulfonyl oxygen and fluorine atoms. nih.gov For derivatives, X-ray crystallography can definitively establish the regiochemistry of substitution on the pyrrole ring and the stereochemical outcome of reactions. chemrxiv.orgnih.gov
Table 2: Representative Crystallographic Data for an Aryl Sulfonyl Fluoride Data is illustrative and based on published crystal structures of similar compounds.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| S-F Bond Length (Å) | 1.57 |
| S-O Bond Lengths (Å) | 1.42, 1.43 |
| C-S Bond Length (Å) | 1.76 |
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to monitor the progress of chemical reactions and to identify proteins that are covalently modified by reactive probes like this compound. nih.govresearchgate.netnih.gov
In reaction monitoring, LC-MS allows for the rapid separation and identification of starting materials, intermediates, and products in a reaction mixture. By tracking the consumption of reactants and the formation of products over time, reaction kinetics can be determined. nih.gov This is particularly useful for optimizing reaction conditions for the synthesis of this compound and its derivatives.
In the context of proteomics, LC-MS is instrumental in identifying the protein targets of sulfonyl fluoride probes. nih.govrsc.org A typical workflow involves treating cells or cell lysates with an alkyne- or biotin-tagged version of the sulfonyl fluoride probe. acs.orgchinesechemsoc.org The probe-labeled proteins are then enriched and digested into smaller peptides. The resulting peptide mixture is analyzed by LC-MS/MS, where the mass spectrometer fragments the peptides and the resulting fragmentation pattern is used to determine the peptide sequence and the exact site of modification. researchgate.net This approach has been successfully used to profile the reactivity of various sulfonyl fluoride probes with different classes of proteins, including kinases and metabolic enzymes. nih.govnih.govacs.org
Computational Chemistry for Reaction Mechanism and Property Prediction
Computational chemistry provides valuable insights into the reactivity and properties of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms of sulfonyl fluorides. acs.orgacs.orgresearchgate.net DFT calculations can be used to model the transition states and intermediates of a reaction, providing a detailed picture of the reaction pathway.
For the reaction of this compound with nucleophilic amino acid residues on a protein, DFT calculations can help to understand the factors that govern the reaction's selectivity. For example, by calculating the activation energies for the reaction with different nucleophiles (e.g., the hydroxyl group of serine versus the amino group of lysine), the preference for one type of residue over another can be predicted. semanticscholar.org These calculations can also shed light on the role of the protein environment in catalysis, such as the stabilization of the transition state through hydrogen bonding. acs.orgacs.org
A key property of sulfonyl fluorides for their use as chemical probes is their hydrolytic stability. They must be stable enough to persist in aqueous biological environments but reactive enough to covalently modify their protein targets. Computational methods can be used to predict the hydrolytic stability and general reactivity of sulfonyl fluorides. nih.govacs.org
A strong correlation has been observed between the calculated energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the hydrolytic half-life of a series of sulfonyl fluorides. nih.govresearchgate.net A lower LUMO energy generally corresponds to a more electrophilic sulfonyl fluoride and thus a higher reactivity and lower hydrolytic stability. nih.gov This predictive power allows for the rational design of sulfonyl fluoride probes with tailored reactivity profiles. For this compound, DFT calculations can predict its LUMO energy, providing an estimate of its reactivity and stability compared to other known sulfonyl fluorides. This information is crucial for selecting or designing the optimal probe for a specific biological application. acs.org
Machine Learning Approaches in Reaction Space Navigation and Prediction
The intersection of computational chemistry and machine learning has opened new frontiers in understanding and predicting chemical reactivity. For sulfonyl fluorides, including this compound, machine learning algorithms offer a powerful tool to navigate the complex, multidimensional space of chemical reactions and to predict reaction outcomes with a high degree of accuracy. This data-driven approach allows for the a priori assessment of a reaction's feasibility and the identification of optimal conditions, thereby accelerating the discovery and development of novel synthetic methodologies.
The application of machine learning to chemical reactions, particularly for reagents like sulfonyl fluorides, hinges on the creation of comprehensive datasets that detail reaction inputs and their corresponding outcomes. These datasets serve as the training ground for machine learning models. For a given reaction involving this compound, the inputs would include detailed descriptors of the substrate, the specific sulfonyl fluoride, the base used, and the solvent. The output is typically the reaction yield, although other metrics such as selectivity can also be modeled.
Detailed Research Findings
Research in the broader field of sulfonyl fluoride chemistry has demonstrated the utility of machine learning, particularly random forest algorithms, in predicting the yields of deoxyfluorination reactions. These models are trained on data from high-throughput experimentation (HTE), which allows for the rapid screening of a wide array of substrates against various reagents and conditions.
For a specific compound like this compound, a similar approach can be conceptualized. A training set would be constructed by reacting this compound with a diverse library of alcohols in the presence of different bases and solvents. The resulting yields would be quantified, often using techniques like 19F NMR spectroscopy.
The core of the machine learning model lies in the use of molecular descriptors—numerical representations of molecular structure and properties. These descriptors can be calculated from first principles using computational chemistry methods or derived from the molecule's topology. For the substrate (an alcohol, for instance), descriptors might include sterimol parameters, and for the this compound and the base, properties like pKa and calculated charges would be relevant.
A study on the hydrolytic stability of various sulfur(VI) fluorides, including a pyrrole-based sulfonyl fluoride, utilized LUMO (Lowest Unoccupied Molecular Orbital) energy calculations to correlate with reactivity. Such calculated parameters are prime candidates for inclusion as descriptors in machine learning models, as they provide a quantitative measure of the electrophilicity of the sulfonyl fluoride.
The trained machine learning model can then be used to predict the outcome of reactions with new, previously untested substrates. This predictive power enables chemists to computationally screen for the most promising reaction conditions before undertaking laboratory work, saving significant time and resources.
Data Tables
To illustrate the data structure for a machine learning model focused on reactions of this compound, the following tables provide examples of the types of descriptors and reaction data that would be collected.
Table 1: Hypothetical Molecular Descriptors for Machine Learning Model
| Compound/Reagent | Descriptor Type | Descriptor Name | Value |
| Substrate (Alcohol) | Steric | Sterimol L | 6.45 |
| Electronic | Hammett σ | 0.23 | |
| Spectroscopic | C-O Stretch (cm⁻¹) | 1050 | |
| This compound | Computational | LUMO Energy (eV) | -1.25 |
| Topological | Molecular Weight | 163.15 | |
| Spectroscopic | ¹⁹F NMR Shift (ppm) | +55.2 | |
| Base | Physicochemical | pKa | 18.5 |
| Structural | Amine Class | Tertiary |
Table 2: Example Reaction Data for Training Set
| Entry | Substrate | Base | Solvent | Temperature (°C) | Predicted Yield (%) | Experimental Yield (%) |
| 1 | Benzyl Alcohol | DBU | THF | 25 | 85 | 88 |
| 2 | 2-Butanol | MTBD | Toluene | 40 | 62 | 59 |
| 3 | Cyclohexanol | BTMG | Acetonitrile (B52724) | 25 | 78 | 81 |
| 4 | Phenol (B47542) | Cs₂CO₃ | DMF | 60 | 45 | 42 |
These tables showcase how a combination of experimental and computationally derived data can be structured to train a machine learning model for navigating the reaction space of this compound. The model's ability to predict yields for new substrates would then guide synthetic efforts toward the most efficient and high-yielding conditions.
Q & A
(Basic) What are the optimal synthetic routes for preparing 1H-pyrrole-2-sulfonyl fluoride with high purity and yield?
Methodological Answer:
The synthesis of this compound typically involves sulfonylation of pyrrole derivatives. A common approach includes:
- Step 1 : Reacting 1-methylpyrrole with sulfur trioxide (SO₃) or chlorosulfonic acid to introduce the sulfonyl group.
- Step 2 : Fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to replace the sulfonyl chloride intermediate with fluoride.
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS). Predicted boiling points (225.7±13.0°C) and density (1.38 g/cm³) can guide solvent selection .
(Basic) Which spectroscopic and chromatographic methods are most reliable for characterizing sulfonyl fluoride derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for detecting the sulfonyl fluoride group (δ ~50-70 ppm). ¹H NMR identifies pyrrole ring protons (δ ~6.5-7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (163.17 g/mol) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Look for S=O stretching (~1350 cm⁻¹) and S-F vibrations (~700-800 cm⁻¹).
- Gas Chromatography (GC) : Use polar columns (e.g., DB-5) for volatile derivatives, referencing retention indices from analogous compounds .
(Advanced) How can density functional theory (DFT) predict thermochemical properties of sulfonyl fluorides, and which functionals minimize deviations from experimental data?
Methodological Answer:
- Functional Selection : Hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) are recommended. Becke’s work demonstrates that including exact exchange terms reduces deviations in atomization energies (average absolute deviation: 2.4 kcal/mol) .
- Workflow :
- Optimize geometry using B3LYP/6-31G(d).
- Calculate thermochemical properties (e.g., enthalpy, Gibbs energy) with a larger basis set (e.g., 6-311++G(3df,3pd)).
- Compare with experimental data (e.g., acid dissociation constants, predicted pKa = -11.86±0.70) .
Validation : Cross-check results with post-Hartree-Fock methods (e.g., CCSD(T)) for critical properties.
(Advanced) How to resolve contradictions in computational vs. experimental reactivity data for sulfonyl fluorides in nucleophilic substitution reactions?
Methodological Answer:
- Experimental Design :
- Conduct kinetic studies under controlled solvent conditions (aqueous vs. anhydrous) to isolate solvent effects.
- Use isotopically labeled reagents (e.g., D₂O) to track reaction pathways.
- Computational Analysis :
- Apply solvent models (e.g., PCM or SMD) in DFT calculations to simulate solvation effects .
- Compare activation energies with experimental Arrhenius parameters.
Case Study : For fluoride-related side reactions, consider protective groups (e.g., trimethylsilyl) or alternative catalysts (e.g., Pd-mediated cross-coupling) to suppress undesired pathways .
(Advanced) How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies on the biological activity of sulfonyl fluoride derivatives?
Methodological Answer:
- Feasible : Prioritize assays compatible with sulfonyl fluoride stability (e.g., enzyme inhibition in pH-buffered solutions).
- Interesting : Investigate covalent binding to serine proteases (e.g., chymotrypsin) due to sulfonyl fluoride’s electrophilicity.
- Novel : Explore understudied targets (e.g., bacterial sulfatases) using structure-activity relationship (SAR) models.
- Ethical : Follow OECD guidelines for cytotoxicity screening (e.g., MTT assays) before in vivo studies.
- Relevant : Align with antibiotic resistance research, as sulfonyl fluorides inhibit β-lactamase .
(Advanced) What strategies mitigate fluoride-related side reactions during synthesis of pyrrole-sulfonyl fluoride conjugates?
Methodological Answer:
- Protective Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during fluorination.
- Catalyst Optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) to enhance selectivity in cross-coupling steps, as demonstrated in glucal silanol reactions .
- Solvent Control : Avoid protic solvents (e.g., water) to prevent hydrolysis. Anhydrous acetonitrile or DMF is preferred.
Validation : Monitor byproducts via LC-MS and adjust reaction stoichiometry iteratively.
(Basic) What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent moisture absorption.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Reference sulfuryl fluoride safety protocols for disposal guidelines .
(Advanced) How to design a computational workflow for analyzing the electronic effects of substituents on pyrrole-sulfonyl fluoride reactivity?
Methodological Answer:
- Step 1 : Perform Fukui function analysis (using Gaussian or ORCA) to identify nucleophilic/electrophilic sites.
- Step 2 : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge distribution.
- Step 3 : Use QTAIM (Quantum Theory of Atoms in Molecules) to map bond critical points and electron density.
Validation : Compare with experimental Hammett σ constants for substituent effects .
(Basic) What are the key challenges in scaling up the synthesis of this compound for research applications?
Methodological Answer:
- Challenge 1 : Moisture sensitivity during fluorination. Solution: Use Schlenk-line techniques for anhydrous conditions.
- Challenge 2 : Low yields due to side reactions. Solution: Optimize reaction time/temperature via Design of Experiments (DoE) .
- Scale-Up : Start with milligram-scale reactions (e.g., 50 mg batches) and incrementally increase while monitoring purity via HPLC .
(Advanced) How to integrate machine learning (ML) with experimental data to predict novel sulfonyl fluoride derivatives?
Methodological Answer:
- Data Curation : Compile physicochemical properties (logP, polar surface area) and bioactivity data into a structured database.
- Model Training : Use random forest or neural networks to correlate descriptors with reactivity/toxicity.
- Validation : Synthesize top-predicted candidates (e.g., 1-methyl derivatives) and validate via NMR/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
